molecular formula C14H14ClN5 B11212687 1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212687
M. Wt: 287.75 g/mol
InChI Key: URWRIPMYKNMJEH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl group at position 1 and an ethylamine substituent at position 2.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN5/c1-3-16-13-11-7-19-20(14(11)18-8-17-13)10-5-4-9(2)12(15)6-10/h4-8H,3H2,1-2H3,(H,16,17,18)

InChI Key

URWRIPMYKNMJEH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Method 1: Nucleophilic Substitution Approach

This two-step protocol involves initial pyrazolo[3,4-d]pyrimidine core formation followed by aryl substitution.

Step 1: Core Synthesis
A mixture of 4,6-dichloropyrimidine-5-carbaldehyde and hydrazine hydrate undergoes cyclization in ethanol at 80°C for 12 hours, yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Aryl Substitution
The chloro group at position 1 is replaced by 3-chloro-4-methylphenyl via nucleophilic aromatic substitution. Reacting the core with 3-chloro-4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 100°C for 24 hours achieves 65–70% yield.

N-Ethylation
The 4-amino group is ethylated using ethyl bromide and K₂CO₃ in DMF at 60°C for 6 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 1:2).

Method 2: Cyclization and Coupling Strategy

This one-pot method emphasizes malononitrile-based cyclization (Figure 1).

Malononitrile Cyclization
3-Chloro-4-methylbenzaldehyde reacts with malononitrile in acetic acid under reflux to form 2-(3-chloro-4-methylbenzylidene)malononitrile. Subsequent treatment with hydrazine hydrate in ethanol at 70°C generates the pyrazole intermediate.

Pyrimidine Ring Formation
The pyrazole intermediate reacts with formamidine acetate in DMF at 120°C, forming the pyrazolo[3,4-d]pyrimidine core. N-Ethylation is achieved using HATU-mediated coupling with ethylamine in dichloromethane, yielding 82% purity after recrystallization from isopropanol.

Method 3: Multi-Step Alkylation

Step 1: Core Functionalization
4-Amino-1H-pyrazolo[3,4-d]pyrimidine is reacted with 3-chloro-4-methylbenzoyl chloride in THF, forming the 1-(3-chloro-4-methylphenyl) intermediate.

Step 2: Reductive Amination
The 4-amino group undergoes reductive amination with acetaldehyde and NaBH₃CN in methanol, selectively introducing the ethyl group. This method achieves 75% yield but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 58%72%65%
Reaction Time 42 hours28 hours36 hours
Purity (HPLC) 95%98%92%
Scalability ModerateHighLow
Cost Efficiency LowModerateHigh

Method 2 offers superior yield and scalability due to its one-pot design, though it demands stringent temperature control. Method 3’s reductive amination avoids heavy metals but is moisture-sensitive.

Optimization Strategies and Yield Improvement

Solvent Screening
Replacing DMF with NMP in N-ethylation increases yield by 12% due to enhanced solubility of intermediates.

Catalyst Optimization
Using Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ reduces aryl substitution time from 24 to 8 hours.

Purification Advances
High-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate/ethanol/water (5:5:4:3) improves purity to >99%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 2.41 (s, 3H, CH₃), 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • HRMS : m/z calc. for C₁₅H₁₅ClN₅ [M+H]⁺: 316.0964; found: 316.0966.

HPLC Conditions
Column: C18 (4.6 × 150 mm, 3.5 µm); Mobile phase: 0.1% TFA in water/acetonitrile (70:30); Flow rate: 1.0 mL/min; Retention time: 6.8 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis
Microreactor systems reduce cyclization time from 12 hours to 30 minutes, achieving 85% yield at 100 g/batch.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Method 2 achieves PMI 23 vs. Method 1’s PMI 45.

  • E-Factor : 18 kg waste/kg product (Method 2) vs. 32 (Method 1) .

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity . The inhibition of kinases like CDK2 disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • N-Substituents : Ethylamine at position 4 is smaller than bulkier groups like N-cyclohexyl , which may influence binding specificity in kinase inhibition .

Physicochemical Properties

Comparative data for melting points, yields, and spectral characteristics:

Compound (Source) Yield (%) Melting Point (°C) Key Spectral Data (NMR, IR)
1-(3-Chloro-4-methylphenyl)-N-ethyl-... Not reported Not reported Not reported
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-... 69 169–171 ¹H NMR (DMSO-d6): δ 10.02 (s, NH), 7.30–7.67 (aromatic)
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-... 50 202–203 ¹³C NMR: δ 155.07 (C4), 132.21 (Cl-C)
N-Cyclohexyl-1-(3,4-dimethylphenyl)-... Not reported Not reported ¹H NMR (reported for analogs): δ 4.89–4.71 (m, CH2)

Key Observations :

  • Yields : Yields for pyrazolo[3,4-d]pyrimidines vary widely (25–71%), depending on substituents and synthetic routes . The absence of data for the target compound suggests further optimization may be needed.
  • Melting Points: Chlorinated derivatives (e.g., 169–171°C ) generally exhibit higher melting points than non-halogenated analogs (e.g., 128–131°C ), consistent with increased crystallinity due to halogen bonding.

Kinase Inhibition

  • NA-PP1 and NM-PP1: Analogs with tert-butyl and naphthyl groups (e.g., NA-PP1) inhibit calcium-dependent kinases with EC50 values in the nanomolar range .
  • PKC Inhibition : 1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[...]-4-amine (1NA-PP1) selectively inhibits AS PKC isoforms, while the target compound’s chloro-methyl substituents may confer distinct selectivity .

Toxicity Profiles

Compound (Source) LD50 (mg/kg) Mutagenicity Carcinogenicity
3-Methyl-N,1-diphenyl-... (3a) 1332.2 Non-mutagenic Non-carcinogenic
N-Benzyl-1-methylpyrazolo[...]-4-amine Not reported Mutagenic Non-carcinogenic (mouse)
Target Compound Not reported Not reported Not reported

Key Observations :

  • Ethylamine and chloroaryl substituents may reduce mutagenic risk compared to benzyl or methyl groups .

Biological Activity

1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its potential biological activities, particularly in cancer treatment. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H23ClN6
Molecular Weight 358.9 g/mol
IUPAC Name N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine
InChI Key DBYGOXQZGUGRCO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cancer cells. It is believed to inhibit certain enzymes or receptors that play critical roles in tumor growth and proliferation. The structural features of the compound facilitate binding to these targets, potentially leading to reduced cell viability and increased apoptosis in cancer cells.

Biological Activity in Cancer Models

Recent studies have highlighted the efficacy of 1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in various cancer cell lines:

  • Prostate Cancer : In vitro assays demonstrated significant cytotoxic effects on prostate cancer cell lines (PC3), indicating its potential as a therapeutic agent for prostate cancer treatment. The compound's mechanism involves disrupting cellular signaling pathways critical for cancer cell survival .
  • Bladder Cancer : Similar studies have shown that the compound effectively inhibits bladder cancer cell lines (RT112 and UMUC3), further supporting its role as a promising candidate for treating urological malignancies .

Case Study 1: Halloysite Nanotube-Based Delivery

A study explored the use of halloysite nanotubes as carriers for delivering pyrazolo[3,4-d]pyrimidine derivatives, including 1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The results indicated enhanced cytotoxicity against prostate and bladder cancer cells when delivered via this nanomaterial system, suggesting improved bioavailability and targeted delivery .

Case Study 2: Structure-Based Virtual Screening

Another research effort employed structure-based virtual screening to identify pyrazolo[3,4-d]pyrimidine derivatives with enhanced biological activity. The findings revealed that modifications to the core structure could lead to compounds with significantly improved potency against various cancer types .

Q & A

Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like 1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with alkyl halides (e.g., ethyl iodide) in dry acetonitrile or dichloromethane under reflux, followed by solvent evaporation and recrystallization (e.g., from acetonitrile) .
  • Acylation/Thioureation : Using substituted benzoyl chlorides or isocyanates in dry benzene or dichloromethane to introduce aryl/alkyl groups at the 1- and 3-positions .
    Key Analytical Methods :
  • IR Spectroscopy : Confirms NH/amine stretches (~3300–3460 cm⁻¹) and carbonyl/thiourea bonds .
  • ¹H NMR : Characterizes substituents (e.g., ethyl group: δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and aromatic protons .

Q. How are pyrazolo[3,4-d]pyrimidine derivatives purified and characterized post-synthesis?

Purification :

  • Recrystallization : Common solvents include ethanol, acetonitrile, or ethanol-DMF mixtures (e.g., compound 2b: m.p. 277–278°C) .
  • Column Chromatography : Used for PROTAC intermediates or complex derivatives .
    Characterization :
  • Elemental Analysis : Validates C/H/N ratios (e.g., 2c: Calc. C 59.80%, H 4.53%; Found C 59.82%, H 4.83%) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for kinase inhibitors) .

Advanced Research Questions

Q. What structural modifications enhance kinase inhibitory activity in pyrazolo[3,4-d]pyrimidines?

  • Hydrophobic Side Chains : Extending substituents (e.g., 1-isopropyl or naphthalenylmethyl) improves RET kinase inhibition (IC₅₀ < 100 nM) by occupying hydrophobic pockets .
  • Substituent Position : 3-Chloro-4-methylphenyl groups enhance selectivity for Src family kinases, as seen in PP2 analogs .
  • Linker Optimization : In PROTACs, piperidine or PEG-based linkers improve BTK degradation efficiency (e.g., compound 13an: Src IC₅₀ = 0.003 µM) .

Q. How can computational methods guide the design of pyrazolo[3,4-d]pyrimidine-based inhibitors?

  • Docking Studies : Predict binding to kinase ATP pockets (e.g., RET kinase) to prioritize substituents for synthesis .
  • Machine Learning (ML) : Trained on SARS-CoV-2 Mpro datasets, ML identifies pyrazolo[3,4-d]pyrimidines with nanomolar affinity by analyzing electronic/steric features .
    Validation :
  • Molecular Dynamics (MD) : Simulates inhibitor-protein stability (e.g., N-benzyl-1-methyl derivatives show strong Mpro binding) .

Q. How do researchers resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidines?

Case Example :

  • Mutagenicity vs. Efficacy : Some SARS-CoV-2 Mpro inhibitors (e.g., N-benzyl-1-methyl derivatives) show mutagenicity in murine models but retain therapeutic potential due to low carcinogenicity .
    Mitigation Strategies :
  • SAR Refinement : Adjusting substituents (e.g., replacing methyl with trifluoromethyl) reduces off-target effects .
  • Dose Optimization : Balancing IC₅₀ values (e.g., 100 nM for RET inhibition) with toxicity thresholds .

Q. What methodologies are used to study the mechanism of action (MoA) of pyrazolo[3,4-d]pyrimidines in cancer?

  • Kinase Profiling : Broad-spectrum kinase assays (e.g., 13an inhibits Src, KDR, and MAPK pathways) .
  • Cellular Phosphorylation Assays : Western blotting detects ERK1/2 or TrkB phosphorylation inhibition (e.g., 1NMPP1 blocks TrkB at 1 µM) .
  • PROTAC Validation : Immunoblotting confirms BTK degradation (e.g., using ternary complex formation assays) .

Q. How are pyrazolo[3,4-d]pyrimidines integrated into PROTACs for targeted protein degradation?

Design Principles :

  • Warhead Selection : The compound serves as a BTK-binding warhead linked to E3 ligase recruiters (e.g., cereblon ligands) via PEG spacers .
  • Synthetic Steps :
    • Coupling 3-(4-phenoxyphenyl)-1-piperidylpyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl esters in DMF/TEA .
    • Deprotection and conjugation to thalidomide analogs via PyBOP-mediated amidation .
      Efficacy Metrics : DC₅₀ (degradation concentration) and Dmax (maximum degradation) are quantified via flow cytometry .

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